3-Ethoxybenzene-1-sulfonyl chloride

Description

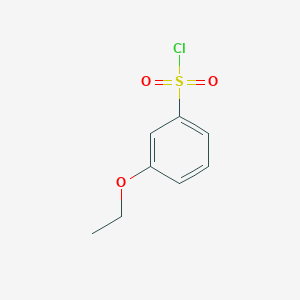

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMAYNJUAGJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-60-8 | |

| Record name | 3-ethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic and medicinal chemistry. This document consolidates its chemical and physical properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.

Core Properties of this compound

This compound, with the CAS Number 69129-60-8 , is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of various organic molecules.[1][2] Its utility stems from the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties for this compound and the closely related 3-Methoxybenzenesulfonyl chloride are presented below for comparative analysis.

| Property | This compound | 3-Methoxybenzenesulfonyl chloride |

| CAS Number | 69129-60-8 | 10130-74-2[3][4] |

| Molecular Formula | C₈H₉ClO₃S[5] | C₇H₇ClO₃S[3] |

| Molecular Weight | 219.9961 g/mol (Monoisotopic Mass)[5] | 206.65 g/mol [3][4] |

| Predicted XlogP | 2.0[5] | 1.6[3] |

| Density | Not available | 1.460 g/mL at 25 °C[4] |

| Refractive Index | Not available | n20/D 1.5560[4] |

Synthesis and Reactivity

Sulfonyl chlorides are important intermediates in organic synthesis.[6] The synthesis of aryl sulfonyl chlorides, such as this compound, can be achieved through several established methods.

A general and widely used method for the preparation of aromatic sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[7][8] This electrophilic aromatic substitution reaction is often carried out in two steps to control the reaction conditions and minimize the formation of byproducts like sulfones.[8]

General Experimental Protocol for the Synthesis of Aryl Sulfonyl Chlorides

The following is a generalized protocol based on common methods for the synthesis of aryl sulfonyl chlorides. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Ethoxybenzene

-

Chlorosulfonic acid

-

Inorganic salt catalyst (e.g., sodium sulfate)[8]

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, the arene (ethoxybenzene) and an inorganic salt catalyst are introduced.

-

The mixture is cooled to a low temperature (typically between -5°C and 10°C) using an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred mixture, maintaining the low temperature to control the sulfonation reaction.[8]

-

After the initial addition, the reaction may be allowed to warm to a slightly higher temperature and stirred for a period to ensure complete sulfonation.

-

A second portion of chlorosulfonic acid or another chlorinating agent like thionyl chloride may be added at a controlled temperature to convert the resulting sulfonic acid into the sulfonyl chloride.[7][9]

-

Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude sulfonyl chloride.

-

The product is then extracted with an organic solvent. The organic layers are combined, washed with water, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude aryl sulfonyl chloride.

-

Further purification can be achieved by recrystallization or distillation.

General Reactivity

Sulfonyl chlorides are reactive electrophiles that readily react with a variety of nucleophiles. This reactivity is central to their utility in chemical synthesis.[6][7] Key reactions include:

-

Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[7]

-

Alcoholysis: Reaction with alcohols in the presence of a base to form sulfonate esters.[7]

-

Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a reaction known as the Hinsberg test.[7]

-

Friedel-Crafts Reaction: Reaction with arenes in the presence of a Lewis acid catalyst to form sulfones.[7]

Applications in Drug Development

The sulfonyl chloride moiety is a key pharmacophore found in a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anticancer, antiparasitic, and antiproliferative effects.[10][11] The ability to easily form stable sulfonamides and sulfonate esters allows for the facile derivatization of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties.

Visualizing Synthesis and Reactivity

To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language.

Caption: General two-step synthesis of aryl sulfonyl chlorides.

Caption: Key reactions of aryl sulfonyl chlorides with various nucleophiles.

References

- 1. 98-68-0|4-Methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 69129-60-8|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-甲氧基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and pharmaceutical research. This guide details synthetic pathways, experimental protocols, and analytical characterization methods.

Introduction

This compound (CAS No: 69129-60-8) is an aromatic sulfonyl chloride compound. Sulfonyl chlorides are a critical class of organic reagents used extensively as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] These derivatives are prevalent in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The specific substitution pattern of this compound, with its meta-oriented ethoxy group, makes it a valuable building block for accessing unique chemical scaffolds in drug discovery.

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation.[3][4] This section outlines the primary synthetic strategy, its challenges, and a detailed experimental protocol.

Synthetic Pathway: Chlorosulfonation of Ethoxybenzene

The direct chlorosulfonation of ethoxybenzene using chlorosulfonic acid (ClSO₃H) is a potential route.[4] However, the ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, this reaction would predominantly yield a mixture of 4-ethoxybenzene-1-sulfonyl chloride and 2-ethoxybenzene-1-sulfonyl chloride, with the desired meta-isomer, this compound, as a minor byproduct, making isolation difficult and yields low.

A more effective, regioselective synthesis is required to produce the meta-isomer specifically. A logical multi-step pathway, as depicted below, starts from a precursor with a meta-directing group that is later converted or used to direct the sulfonyl chloride group to the correct position. One such plausible route begins with 3-ethoxyaniline.

Caption: Proposed regioselective synthesis pathway for this compound.

Experimental Protocol: Chlorosulfonation

While direct chlorosulfonation of ethoxybenzene is not ideal for the meta-isomer, the following is a general protocol for chlorosulfonation of an aromatic compound, which can be adapted.[5][6] Extreme caution must be exercised when handling chlorosulfonic acid.

Materials:

-

Ethoxybenzene (or other suitable precursor)

-

Chlorosulfonic acid (ClSO₃H), freshly distilled

-

Crushed ice

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be performed in a well-ventilated fume hood.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents).

-

Slowly add the ethoxybenzene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C.[5]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[6] This step is highly exothermic and releases large amounts of HCl gas.

-

The product will precipitate as a solid or separate as an oil. Extract the aqueous mixture three times with dichloromethane or diethyl ether.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 69129-60-8 | [7][8] |

| Molecular Formula | C₈H₉ClO₃S | [9] |

| Molecular Weight | 220.68 g/mol | [8] |

| Appearance | Off-white to yellow solid or oil | - |

| Melting Point | 38-39 °C | [8] |

| Boiling Point | Not available (likely decomposes upon heating at atmospheric pressure) | - |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate). Reacts with water and alcohols. | - |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.7-7.5 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 159 (Ar-C-O), 146 (Ar-C-S), 131 (Ar-CH), 125 (Ar-CH), 121 (Ar-CH), 115 (Ar-CH), 64 (-OCH₂-), 15 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹) ≈ 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1380-1365 & 1190-1170 (S=O asymmetric & symmetric stretch), 1250 (Ar-O-C stretch), 600-500 (C-S stretch) |

| Mass Spectrometry | [M]+ at m/z ≈ 220 (³⁵Cl) and 222 (³⁷Cl) in a ~3:1 ratio. Key fragments from loss of Cl (m/z 185) and SO₂Cl (m/z 121). |

Characterization Protocols

The overall workflow from synthesis to final characterization is a sequential process requiring careful handling at each stage.

Caption: General experimental workflow for synthesis, purification, and characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

2. Infrared (IR) Spectroscopy:

-

Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the sulfonyl chloride and ethoxy functional groups.[11]

3. Mass Spectrometry (MS):

-

Dissolve a small sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analyze using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Determine the molecular ion peak and observe the isotopic pattern for chlorine to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield.[4]

-

This compound is expected to be corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

All reactions and work-up procedures involving the evolution of HCl gas must be conducted in a well-ventilated fume hood.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. books.rsc.org [books.rsc.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 69129-60-8 [sigmaaldrich.cn]

- 8. This compound | 69129-60-8 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 10. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Ethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 69129-60-8) is an organosulfur compound of interest in synthetic organic chemistry. As a sulfonyl chloride derivative, it serves as a key intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and general experimental protocols relevant to its characterization. Due to a lack of specific experimentally determined data in publicly available literature, properties of the closely related analog, 3-methoxybenzenesulfonyl chloride, are provided for comparative purposes.

Physicochemical Properties

| Property | This compound | 3-Methoxybenzenesulfonyl chloride (Analog for Comparison) |

| IUPAC Name | 3-ethoxybenzenesulfonyl chloride | 3-methoxybenzenesulfonyl chloride[1] |

| Synonyms | 3-Ethoxy-benzenesulfonyl chloride | m-Anisolesulfonyl chloride[2] |

| CAS Number | 69129-60-8[3] | 10130-74-2[1] |

| Molecular Formula | C₈H₉ClO₃S[4] | C₇H₇ClO₃S[1] |

| Molecular Weight | 220.67 g/mol | 206.65 g/mol [1] |

| Monoisotopic Mass | 219.9961 Da[4] | 205.9804429 Da[1] |

| Appearance | Data not available | Clear pale yellow to pale brownish liquid[2] |

| Boiling Point | Data not available | 158-159 °C at 20 mmHg[2] |

| Density | Data not available | 1.460 g/mL at 25 °C[5] |

| Predicted XLogP | 2.0[4] | 1.6[1] |

| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl[4] | COC1=CC(=CC=C1)S(=O)(=O)Cl[1] |

| InChI | InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3[4] | InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[5] |

| InChIKey | KRAMAYNJUAGJIC-UHFFFAOYSA-N[4] | JHJKSEKUZNJKGO-UHFFFAOYSA-N[5] |

Reactivity and Stability

This compound exhibits reactivity typical of aryl sulfonyl chlorides. The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack.

-

Hydrolysis: It is expected to be moisture-sensitive, reacting with water to form the corresponding 3-ethoxybenzenesulfonic acid and hydrochloric acid.[6] This necessitates handling and storage under dry, inert conditions.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many biologically active molecules and forms the basis of the Hinsberg test for amine characterization.[7]

-

Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to yield sulfonate esters.

-

Friedel-Crafts Reactions: As an electrophile, it can participate in Friedel-Crafts reactions with arenes to form diaryl sulfones.

-

Stability: The compound is combustible, and vapors may form explosive mixtures with air upon intense heating.[6] It should be stored away from incompatible materials such as bases, amines, and strong oxidizing agents.[4]

Caption: Key reactivity pathways of this compound.

Experimental Protocols

While specific experimental reports detailing the characterization of this compound are scarce, standard organic chemistry laboratory procedures are applicable for determining its key physicochemical properties.

Synthesis via Diazotization of 3-Ethoxyaniline

A common route for the synthesis of aryl sulfonyl chlorides involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (Sandmeyer-type reaction).

-

Diazotization: 3-Ethoxyaniline is dissolved in a cooled, aqueous solution of a strong acid (e.g., HCl). A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.

-

Sulfonylation: The resulting diazonium salt solution is then added slowly to a pre-saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.

-

Workup: The reaction is typically quenched by pouring it into ice water, leading to the precipitation or separation of the crude sulfonyl chloride.

-

Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. Final purification can be achieved by vacuum distillation or chromatography.

References

- 1. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHOXYBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Ethoxy-benzenesulfonyl chloride | 69129-60-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-メトキシベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

The Unsung Workhorse: A Technical Guide to 3-Ethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzenesulfonyl chloride is a sulfonyl chloride compound that, while not as extensively documented as its methoxy analog, holds potential as a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its probable discovery, historical context, inferred physicochemical properties, and detailed experimental protocols for its synthesis. Due to a lack of specific historical records for its discovery, this guide presents a plausible historical narrative based on the well-established chemistry of sulfonyl chlorides. All quantitative data are summarized for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction: A Historical Perspective on Sulfonyl Chlorides

The discovery and development of sulfonyl chlorides are intrinsically linked to the advancement of organic chemistry in the 19th century. The foundational work on benzenesulfonic acid and its derivatives laid the groundwork for the synthesis of these highly reactive and useful compounds. While the exact date and discoverer of 3-ethoxybenzenesulfonyl chloride are not explicitly documented in readily available historical records, its synthesis can be logically inferred to have occurred following the establishment of general methods for the preparation of arylsulfonyl chlorides.

One of the most significant early methods for synthesizing arylsulfonyl chlorides was the reaction of a sodium arylsulfonate with a chlorinating agent like phosphorus pentachloride. Another key development was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a method that became widely adopted for its efficiency. Given that ethoxybenzene (phenetole) was a known compound, it is highly probable that 3-ethoxybenzenesulfonyl chloride was first synthesized via the direct chlorosulfonation of ethoxybenzene. This reaction is analogous to the well-documented chlorosulfonation of anisole to produce methoxybenzenesulfonyl chlorides.

The primary driving force for the synthesis of new sulfonyl chlorides has historically been their utility in the preparation of sulfonamides. The discovery of the antibacterial properties of sulfonamide drugs in the 1930s spurred extensive research into novel analogs, making a wide variety of substituted benzenesulfonyl chlorides valuable intermediates. It is within this context of expanding the chemical space for medicinal chemistry that the synthesis of compounds like 3-ethoxybenzenesulfonyl chloride would have been of interest.

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for 3-ethoxybenzenesulfonyl chloride, the following properties are a combination of data from closely related analogs and predicted values based on its structure.

| Property | Inferred Value | Notes |

| Molecular Formula | C8H9ClO3S | - |

| Molecular Weight | 220.67 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | By analogy with 3-methoxybenzenesulfonyl chloride. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar compounds. Sulfonyl chlorides are generally high-boiling but can be unstable at elevated temperatures. |

| Melting Point | Not available | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, ether). Reacts with protic solvents (e.g., water, alcohols). | Typical for sulfonyl chlorides. |

| 1H NMR | See predicted spectrum in Section 4.2 | Predicted chemical shifts based on the structure. |

| 13C NMR | See predicted spectrum in Section 4.2 | Predicted chemical shifts based on the structure. |

| IR Spectroscopy | Strong absorptions expected around 1370 cm-1 (asymmetric SO2 stretch) and 1180 cm-1 (symmetric SO2 stretch). | Characteristic absorbances for sulfonyl chlorides. |

Synthesis of 3-Ethoxybenzenesulfonyl Chloride: Experimental Protocol

The most plausible and direct method for the synthesis of 3-ethoxybenzenesulfonyl chloride is the chlorosulfonation of ethoxybenzene. The ethoxy group is an ortho-, para-director; therefore, the reaction will likely yield a mixture of 2-ethoxy- and 4-ethoxybenzenesulfonyl chloride as the major products, with 3-ethoxybenzenesulfonyl chloride being a minor isomer. Separation of the isomers would be necessary, typically achieved by chromatography.

General Experimental Protocol: Chlorosulfonation of Ethoxybenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethoxybenzene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of isomeric ethoxybenzenesulfonyl chlorides.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the 3-ethoxybenzenesulfonyl chloride isomer.

Diagrams and Visualizations

Logical Workflow for the Synthesis of 3-Ethoxybenzenesulfonyl Chloride

Caption: Synthetic workflow for 3-ethoxybenzenesulfonyl chloride.

Predicted 1H and 13C NMR Chemical Shifts

The following diagram illustrates the predicted NMR chemical shifts for 3-ethoxybenzenesulfonyl chloride. These are estimations and actual experimental values may vary.

Commercial Sourcing and Technical Profile of 3-Ethoxybenzene-1-sulfonyl chloride

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable ethoxybenzene moiety, allows for its incorporation into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, a representative synthesis protocol, and expected analytical data to aid researchers in its effective procurement and utilization.

Commercial Suppliers

A number of chemical suppliers offer this compound (CAS No. 69129-60-8). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information and to request certificates of analysis.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Code/CAS No. | Purity/Specification | Available Quantities |

| BLD Pharm | 69129-60-8 | Not specified | Inquire |

| ChemicalBook | TRC, E677578 | Not specified | 10mg |

| Sigma-Aldrich (Enamine) | ENA444723014 | Not specified | Inquire |

| AK Scientific, Inc. | 0371DQ | Not specified | Inquire |

Note: This information is based on publicly available data and is subject to change. Please verify with the supplier.

For researchers interested in related structures, several substituted analogues of this compound are also commercially available. These can be useful for structure-activity relationship (SAR) studies.

Table 2: Commercial Suppliers of Selected this compound Analogues

| Compound Name | CAS No. | Supplier |

| 4-chloro-3-ethoxybenzene-1-sulfonyl chloride | 1202571-18-3 | ChemShuttle[1] |

| 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride | 1187051-48-4 | BLD Pharm[2] |

| 3-Ethoxy-4-fluorobenzene-1-sulfonyl chloride | 1268334-98-0 | BLD Pharm[3] |

| 3-(2,2-Dimethyl-propionylamino)-4-ethoxy-benzene sulfonyl chloride | Not Available | Santa Cruz Biotechnology[4][5] |

| 3-carbamoyl-4-ethoxybenzene-1-sulfonyl chloride | Not Available | Allmpus[6] |

Physicochemical Properties

A summary of the key computed and experimental data for this compound is provided below.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69129-60-8 | BLD Pharm[7] |

| Molecular Formula | C8H9ClO3S | PubChemLite[8] |

| Molecular Weight | 220.67 g/mol | BLD Pharm[7] |

| InChIKey | KRAMAYNJUAGJIC-UHFFFAOYSA-N | PubChemLite[8] |

| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl | PubChemLite[8] |

| Predicted XlogP | 2.0 | PubChemLite[8] |

| Monoisotopic Mass | 219.9961 Da | PubChemLite[8] |

Experimental Protocols

Representative Synthesis of this compound via Chlorosulfonation

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

Materials:

-

Ethoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with ethoxybenzene and a suitable inert solvent like dichloromethane.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be scrubbed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Expected Analytical Data

Specific spectroscopic data for this compound is not available in the searched results. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet in the downfield region. The deshielding effect of the sulfonyl chloride group will influence the chemical shifts of the aromatic protons.

-

13C NMR: The spectrum will show characteristic signals for the ethoxy group carbons and the aromatic carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group.[9]

-

S=O asymmetric stretching: ~1370-1390 cm-1

-

S=O symmetric stretching: ~1170-1190 cm-1

-

C-O-C stretching: ~1200-1250 cm-1 (asymmetric) and ~1000-1050 cm-1 (symmetric)

-

C-H aromatic stretching: ~3000-3100 cm-1

-

C-H aliphatic stretching: ~2850-3000 cm-1

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.[9] Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of sourcing and utilizing this compound in a research setting.

Caption: Workflow for acquiring this compound.

Caption: Role in a typical drug development pathway.

References

- 1. 4-chloro-3-ethoxybenzene-1-sulfonyl chloride;CAS No.:1202571-18-3 [chemshuttle.com]

- 2. 1187051-48-4|4-Cyano-3-ethoxybenzene-1-sulfonyl chloride|BLDPharm [bldpharm.com]

- 3. 1268334-98-0|3-Ethoxy-4-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. allmpus.com [allmpus.com]

- 7. 69129-60-8|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 9. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 3-Ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of data for this specific compound, information from its close structural analog, 3-methoxybenzenesulfonyl chloride, is included for a thorough understanding of its expected properties and hazards. All data derived from analogs will be clearly indicated.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Molecular Formula | C8H9ClO3S | PubChem[1] |

| Molecular Weight | 220.67 g/mol | PubChem[1] |

| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl | PubChem[1] |

| Predicted XlogP | 2.0 | PubChem[1] |

| CAS Number | 69129-60-8 | Sigma-Aldrich |

Hazard Identification and Safety Precautions

This compound is expected to be a corrosive chemical that causes severe skin burns and eye damage.[2][3][4] It is also likely to be harmful if swallowed and may cause respiratory irritation.[2][3] Contact with water can liberate toxic gas.[3][4]

GHS Hazard Statements (based on 3-methoxybenzenesulfonyl chloride): [3]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

May cause respiratory irritation.

Precautionary Statements: [3]

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage

Handling:

-

Use only under a chemical fume hood.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Avoid breathing dust, vapor, mist, or gas.[3]

-

Do not ingest. If swallowed, seek immediate medical assistance.[3]

-

Handle under an inert atmosphere is recommended.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store in a corrosives area.[3]

-

Keep away from water or moist air, as it reacts violently with water.[3]

-

Incompatible materials include strong oxidizing agents.[3]

Accidental Release Measures and Disposal

Accidental Release:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Keep people away from and upwind of spill/leak.

-

Evacuate personnel to safe areas.[3]

-

Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3]

-

Do not expose spill to water.[3]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Should not be released into the environment.[3]

Experimental Protocols

General Synthesis of Arylsulfonyl Chlorides

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[5]

Materials:

-

3-Ethoxybenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Apparatus: Round-bottom flask, stirrer, separatory funnel, exit tube, thermometer.

Procedure:

-

In a flask equipped with a stirrer, separatory funnel, and exit tube, place the chlorosulfonic acid.[5]

-

Slowly add 3-ethoxybenzene to the chlorosulfonic acid while stirring and maintaining a low temperature (e.g., 20-25°C) using a cooling bath.[5] Hydrogen chloride gas will be evolved and should be handled in a fume hood.[5]

-

After the addition is complete, continue stirring for a period (e.g., one hour).[5]

-

Carefully pour the reaction mixture onto crushed ice.[5]

-

The resulting this compound can then be separated and purified.

Note: This is a generalized procedure and should be adapted and optimized for the specific scale and equipment used.

General Reaction with Nucleophiles (e.g., Amines)

Sulfonyl chlorides readily react with nucleophiles such as amines to form sulfonamides.

Materials:

-

This compound

-

Amine of choice

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add a solution of this compound in the same solvent to the amine solution, typically at a reduced temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or other appropriate methods).

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent.

-

The resulting sulfonamide can be purified by crystallization or chromatography.

Visualizations

Caption: General reaction pathways of this compound.

Caption: Recommended workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Sulfonylation Reactions Using 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Ethoxybenzene-1-sulfonyl chloride in sulfonylation reactions to synthesize sulfonamides and sulfonate esters. The procedures outlined are fundamental for medicinal chemistry and drug development, where the sulfonyl group is a key functional moiety in a variety of therapeutic agents.

Introduction

This compound is a versatile reagent for the introduction of the 3-ethoxyphenylsulfonyl group onto various nucleophiles. The resulting sulfonamides and sulfonate esters are of significant interest in drug discovery due to their potential biological activities. Sulfonamides are a cornerstone of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. Sulfonate esters, while less common in pharmaceuticals, are important intermediates in organic synthesis. These protocols provide standardized procedures for the synthesis of N-substituted sulfonamides and sulfonate esters using this specific sulfonyl chloride.

Data Presentation

The following tables summarize representative quantitative data for the sulfonylation of various amines and phenols with this compound. These are based on general sulfonylation procedures and provide expected outcomes under the specified conditions.

Table 1: Sulfonylation of Primary and Secondary Amines

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 92 |

| 2 | 4-Methylaniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | 5 | 88 |

| 3 | Benzylamine | Pyridine | Dichloromethane (DCM) | 3 | 95 |

| 4 | Piperidine | Triethylamine (TEA) | Acetonitrile | 6 | 85 |

| 5 | Morpholine | Pyridine | Dichloromethane (DCM) | 4 | 90 |

Table 2: Sulfonylation of Phenols

| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | Pyridine | Dichloromethane (DCM) | 6 | 85 |

| 2 | 4-Cresol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 7 | 82 |

| 3 | 4-Chlorophenol | Pyridine | Dichloromethane (DCM) | 6 | 88 |

| 4 | 2-Naphthol | Pyridine | Dichloromethane (DCM) | 8 | 78 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding sulfonamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine or TEA (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 3-6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of Aryl Sulfonate Esters

This protocol outlines a general method for the reaction of this compound with phenols to yield the corresponding sulfonate esters.

Materials:

-

This compound

-

Appropriate phenol (e.g., phenol, 4-cresol)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the phenol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.2 mmol) in anhydrous DCM (5 mL) and add it dropwise to the phenol solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 6-8 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 15 mL).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonate ester.

Visualizations

Sulfonamide Synthesis Workflow

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Sulfonate Ester Synthesis Workflow

Caption: Workflow for the synthesis of aryl sulfonate esters.

General Reaction Scheme

Caption: General scheme of sulfonylation reactions.

Application Notes and Protocols: 3-Ethoxybenzene-1-sulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that serves as a key reagent in organic synthesis. Sulfonyl chlorides are a class of organosulfur compounds with the general formula R-SO₂Cl. They are widely utilized as precursors for the synthesis of sulfonamides and sulfonate esters, functional groups of significant importance in the fields of medicinal chemistry and materials science. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack, allowing for the facile introduction of the sulfonyl moiety onto a variety of substrates. The 3-ethoxy substitution on the benzene ring can modulate the physicochemical properties, such as lipophilicity and electronic effects, of the resulting sulfonamide derivatives, potentially influencing their biological activity and pharmacokinetic profiles.

Core Application: Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

The primary application of this compound is in the synthesis of N-substituted 3-ethoxybenzenesulfonamides. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

The sulfonamide functional group is a prevalent scaffold in a wide range of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and antiviral drugs. The nitrogen-sulfur bond in sulfonamides is relatively stable, and the geometry and hydrogen-bonding capabilities of this group contribute to its ability to bind to biological targets. The ethoxy group at the meta-position of the benzene ring in 3-ethoxybenzenesulfonamide derivatives can influence receptor binding and metabolic stability.

General Reaction Scheme:

Caption: General synthesis of N-substituted 3-ethoxybenzenesulfonamides.

Quantitative Data Summary

The following table summarizes the reaction of this compound with a diverse range of primary and secondary amines. The presented yields are representative for this class of reactions under optimized conditions.

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-3-ethoxybenzenesulfonamide | 4 | 92 |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-3-ethoxybenzenesulfonamide | 4 | 95 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-ethoxybenzenesulfonamide | 5 | 93 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-3-ethoxybenzenesulfonamide | 6 | 89 |

| 5 | Benzylamine | N-benzyl-3-ethoxybenzenesulfonamide | 3 | 96 |

| 6 | Cyclohexylamine | N-cyclohexyl-3-ethoxybenzenesulfonamide | 3 | 94 |

| 7 | Piperidine | 1-(3-ethoxybenzenesulfonyl)piperidine | 2 | 98 |

| 8 | Morpholine | 4-(3-ethoxybenzenesulfonyl)morpholine | 2 | 97 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.1 eq) in anhydrous DCM (or THF) in a round-bottom flask under a nitrogen atmosphere, add the base (pyridine or triethylamine, 1.5 eq) at 0 °C (ice bath).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM (or THF) to the stirred amine solution at 0 °C via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-ethoxybenzenesulfonamides.

Applications of 3-Ethoxybenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Ethoxybenzene-1-sulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a crucial building block in the synthesis of complex organic molecules for medicinal chemistry applications. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities. The 3-ethoxy substitution on the phenyl ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets, thereby modulating potency and selectivity.

While specific, publicly documented examples of marketed drugs or late-stage clinical candidates containing the 3-ethoxybenzenesulfonyl moiety are limited, the principles of its application can be effectively illustrated through the synthesis and biological activity of structurally related compounds. A prominent example is the development of potent enzyme inhibitors, where the substituted benzenesulfonyl group plays a critical role in target engagement.

One of the most significant applications of related 3-substituted benzenesulfonyl chlorides is in the development of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. This mechanism is a validated therapeutic strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

A notable example is the clinical candidate GSK256066 , a highly potent and selective inhaled PDE4 inhibitor. Although the final molecule incorporates a 3-(dimethylcarbamoyl)benzenesulfonyl moiety, its synthesis pathway provides a clear and relevant template for the potential application of this compound. The core concept involves the coupling of the substituted sulfonyl chloride with a suitable amine-containing scaffold to generate the final pharmacologically active molecule. The nature of the substituent at the 3-position of the benzenesulfonyl ring is a key determinant of the compound's potency and pharmacokinetic profile.

The 3-ethoxy group, being a relatively small and moderately lipophilic substituent, can offer advantages in terms of metabolic stability and oral bioavailability compared to other functionalities. Its inclusion in a drug candidate would be the result of structure-activity relationship (SAR) studies aimed at optimizing the overall pharmacological profile of the molecule.

Experimental Protocols

The following protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine, based on established synthetic methodologies for similar compounds like GSK256066.

General Synthesis of a 3-Ethoxybenzenesulfonamide Derivative

This protocol outlines the reaction between this compound and a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous DCM or THF at 0 °C (ice bath), add triethylamine or pyridine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-ethoxybenzenesulfonamide derivative.

Quantitative Data Presentation

The following tables summarize the biological activity of GSK256066, a potent PDE4 inhibitor whose synthesis utilizes a structurally related 3-substituted benzenesulfonyl chloride. This data illustrates the high potency and selectivity that can be achieved with this class of compounds.

Table 1: In Vitro Potency of GSK256066 against PDE4 Isoforms

| PDE4 Isoform | pIC₅₀ | IC₅₀ (nM) |

| PDE4A | ≥11.31 | < 0.05 |

| PDE4B | ≥11.5 | < 0.032 |

| PDE4C | ≥11.42 | < 0.04 |

| PDE4D | ≥11.94 | < 0.012 |

Table 2: In Vitro Selectivity of GSK256066 against other PDE Families

| PDE Family | Selectivity (fold vs. PDE4) |

| PDE1 | >380,000 |

| PDE2 | >380,000 |

| PDE3 | >380,000 |

| PDE5 | >380,000 |

| PDE6 | >380,000 |

| PDE7 | >2,500 |

Table 3: In Vitro Anti-inflammatory Activity of GSK256066

| Assay | IC₅₀ (nM) |

| TNF-α release from LPS-stimulated human PBMCs | 0.01 |

Visualizations

The following diagrams illustrate the general synthetic workflow and a relevant biological pathway.

Caption: General workflow for the synthesis of a bioactive sulfonamide.

Caption: Simplified signaling pathway of PDE4 inhibition.

Application Notes and Protocols: Derivatization of Amines with 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of primary and secondary amines using 3-ethoxybenzene-1-sulfonyl chloride. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[1][2] The resulting 3-ethoxybenzenesulfonamides can serve as intermediates in drug discovery, as derivatizing agents for analytical purposes, or as final active pharmaceutical ingredients.[3]

Introduction

The reaction of an amine with a sulfonyl chloride is a well-established method for the formation of a sulfonamide linkage.[1][4][5] This reaction is analogous to the Hinsberg test, which has historically been used to distinguish between primary, secondary, and tertiary amines.[6] The sulfonamide group is a key structural motif in a multitude of commercially available drugs, including antibacterial agents, diuretics, and anticonvulsants, underscoring the importance of this chemical transformation in pharmaceutical development.[2][7]

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond.[4][6]

Applications

-

Drug Discovery and Medicinal Chemistry: The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in a wide array of therapeutic agents.[3] Derivatization of lead compounds containing primary or secondary amines with this compound can be used to explore structure-activity relationships (SAR) and to improve pharmacokinetic and pharmacodynamic properties. The ethoxy group can modulate lipophilicity and metabolic stability.

-

Analytical Derivatization: Sulfonylation can be employed to improve the chromatographic properties and detection sensitivity of amines in complex biological matrices. The resulting sulfonamides are often less polar and more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Chemical Biology: As probes to study biological systems, 3-ethoxybenzenesulfonamides can be synthesized to interact with specific biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: General Synthesis of 3-Ethoxybenzenesulfonamides using a Tertiary Amine Base

This protocol describes a common method for sulfonamide synthesis using an organic base like triethylamine or pyridine in an aprotic solvent.[1]

Materials:

-

Primary or secondary amine

-

This compound

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is an environmentally friendly and rapid method for the synthesis of sulfonamides.[4]

Materials:

-

Primary or secondary amine

-

This compound

-

Microwave reactor

-

Mortar and pestle

Procedure:

-

In a mortar, grind the amine (1.0 eq) and this compound (1.0 eq) to a fine, homogeneous powder.

-

Transfer the mixture to a microwave-safe reaction vessel.

-

Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 3-15 minutes. The reaction progress can be monitored by TLC after cooling and dissolving a small aliquot in a suitable solvent.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Data Presentation

The following table summarizes representative data for the derivatization of a model primary amine (aniline) and a model secondary amine (diethylamine) with this compound. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

| Amine | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purification Method |

| Aniline | N-phenyl-3-ethoxybenzenesulfonamide | 277.34 | 85-95 | Recrystallization |

| Diethylamine | N,N-diethyl-3-ethoxybenzenesulfonamide | 257.35 | 80-90 | Column Chromatography |

Analytical Data:

The formation of the sulfonamide can be confirmed by standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorption bands for the SO₂ group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the protons on the ethoxy group and the aromatic rings. The disappearance of the amine N-H proton signal (for primary amines) is also indicative of product formation.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized sulfonamide.

Visualizations

General Reaction Scheme

Caption: General reaction for the synthesis of sulfonamides.

Experimental Workflow (Protocol 1)

Caption: Workflow for sulfonamide synthesis using a base.

Logical Relationship in Drug Discovery

Caption: Role of derivatization in drug discovery.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Novel Compounds Using 3-Ethoxybenzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethoxybenzenesulfonyl chloride is a versatile chemical intermediate used in the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile. This functional group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The 3-ethoxy substitution on the benzene ring provides a site for further modification and influences the pharmacokinetic properties of the resulting molecules. Sulfonamide-containing compounds, in particular, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This document provides detailed protocols for the synthesis of novel sulfonamides and sulfonate esters using 3-ethoxybenzenesulfonyl chloride as a key building block.

Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

The reaction of 3-ethoxybenzenesulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the preparation of sulfonamides.[4] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[5][6]

Experimental Protocol:

A general procedure for the synthesis of N-substituted 3-ethoxybenzenesulfonamides is as follows:

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve 3-ethoxybenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the mixture with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted 3-ethoxybenzenesulfonamide.

Data Presentation:

The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-ethoxybenzenesulfonamides.

| Entry | Amine (1.0 eq) | Solvent | Base (1.2 eq) | Time (h) | Yield (%) |

| 1 | Aniline | Dichloromethane | Triethylamine | 6 | 92 |

| 2 | Benzylamine | Tetrahydrofuran | Pyridine | 8 | 88 |

| 3 | Morpholine | Acetonitrile | Triethylamine | 4 | 95 |

| 4 | Piperidine | Dichloromethane | Pyridine | 5 | 93 |

Experimental Workflow Diagram:

Caption: Workflow for Sulfonamide Synthesis.

Synthesis of 3-Ethoxyphenyl Sulfonate Esters

The reaction of 3-ethoxybenzenesulfonyl chloride with alcohols or phenols provides access to sulfonate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl generated. Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.[7][8]

Experimental Protocol:

A general procedure for the synthesis of 3-ethoxyphenyl sulfonate esters is as follows:

-

Dissolution of Alcohol/Phenol: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

-

Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Addition of Sulfonyl Chloride: Add 3-ethoxybenzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

-

Perform subsequent washes with 1M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation:

The following table presents representative quantitative data for the synthesis of various 3-ethoxyphenyl sulfonate esters.

| Entry | Alcohol/Phenol (1.0 eq) | Solvent | Base (1.2 eq) | Time (h) | Yield (%) |

| 1 | Phenol | Pyridine | Pyridine (solvent) | 12 | 85 |

| 2 | Ethanol | Dichloromethane | Triethylamine | 18 | 78 |

| 3 | 4-Nitrophenol | Pyridine | Pyridine (solvent) | 12 | 90 |

| 4 | Cyclohexanol | Dichloromethane | Triethylamine | 24 | 75 |

Experimental Workflow Diagram:

Caption: Workflow for Sulfonate Ester Synthesis.

Application in Heterocyclic Synthesis

3-Ethoxybenzenesulfonyl chloride can also serve as a precursor for the synthesis of more complex heterocyclic structures. For instance, it can be used to prepare a 3-ethoxybenzenesulfonate ester of p-hydroxybenzaldehyde. This intermediate can then undergo further reactions, such as condensation with hippuric acid to form an oxazolinone derivative, which is a versatile scaffold for generating diverse heterocyclic compounds.

Conceptual Synthesis Pathway:

This multi-step pathway illustrates the utility of 3-ethoxybenzenesulfonyl chloride in building complex molecular architectures.

Caption: Conceptual pathway for heterocyclic synthesis.

This conceptual pathway highlights how a simple starting material like 3-ethoxybenzenesulfonyl chloride can be elaborated into complex, potentially bioactive heterocyclic systems, demonstrating its value in drug discovery and development programs.

References

- 1. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy)-1,3-butadienes with 2-arylsulfonyl-3-ethoxy-2-en-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 3-Ethoxybenzene-1-sulfonyl chloride with Alcohols and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonate esters through reaction with alcohols and phenols. These resulting 3-ethoxybenzenesulfonates are stable compounds that can serve as key intermediates in the synthesis of more complex molecules, including those with potential pharmacological activity. The sulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various alcohols and phenols.

Reaction Principle